3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-6-2-1-3-7(11)5(6)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRKGCKKPOXXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NNC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352670 | |
| Record name | 3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261928-97-6 | |
| Record name | 3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazide
Thiosemicarbazide, prepared by reacting thiourea with hydrazine hydrate, undergoes cyclization in acidic or basic media. For example:
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Reagents : Thiourea, hydrazine hydrate, hydrochloric acid.
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Conditions : Reflux in ethanol/water (3:1) at 80°C for 6 hours.
-
Mechanism : Intramolecular dehydration forms the triazole ring, yielding 5-amino-1H-1,2,4-triazole-3-thiol.
Equation :
Microwave-Assisted Optimization
Microwave irradiation significantly reduces reaction time. A study on triazolylpropanamides achieved 85–92% yields in 20–30 minutes using aminoguanidine hydrochloride and succinic anhydride under microwave conditions. Adapting this for thiol synthesis could enhance efficiency.
Thioetherification: Introducing the 2,6-Dichlorobenzyl Group
The thiol group on the triazole reacts with 2,6-dichlorobenzyl chloride via nucleophilic substitution to form the sulfanyl bridge.
Reaction Conditions
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Solvent : Anhydrous DMF or THF to stabilize the thiolate intermediate.
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Base : Potassium carbonate (KCO) or sodium hydride (NaH) to deprotonate the thiol.
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Molar Ratio : 1:1.2 (triazole thiol : benzyl chloride) to ensure complete conversion.
Equation :
Catalytic Enhancements
Copper(I) iodide (CuI) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate the reaction, achieving >90% yield in 3 hours.
Alternative Pathways: One-Pot Synthesis
Recent approaches combine triazole formation and benzylation in a single reactor to minimize intermediate isolation.
Sequential Addition Protocol
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Step 1 : Cyclize aminoguanidine with thiourea derivatives to form the triazole thiol.
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Step 2 : Add 2,6-dichlorobenzyl chloride directly to the reaction mixture.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Industrial-Scale Considerations
Cost-Efficiency
Using 2,6-dichlorobenzyl chloride (CNY 120/kg) instead of dichlorotoluene (CNY 450/kg) reduces raw material costs by 73%.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 65–70 | 8–10 | Low | Pilot-scale |
| Microwave-Assisted | 85–90 | 0.5–1 | Moderate | Lab-scale |
| One-Pot Synthesis | 78–82 | 6–8 | Low | Industrial |
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dichlorobenzyl group.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₉H₈Cl₂N₄S
- Molecular Weight : 275.16 g/mol
- CAS Number : 261928-97-6
- Melting Point : 124 °C
These properties are critical for understanding the compound's behavior in biological systems and its interactions with various targets.
Antifungal Activity
Research has highlighted the antifungal potential of triazole derivatives, including compounds similar to 3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine. A study synthesized novel derivatives that exhibited significant antifungal activity against Candida species, which are common pathogens in immunocompromised patients. The compounds demonstrated Minimum Inhibitory Concentration (MIC) values lower than those of standard treatments like fluconazole .
Anticancer Properties
The compound's structural analogs have shown promising anticancer activity. Studies involving molecular docking and in vitro assays indicated that triazole derivatives can interact with DNA and proteins like bovine serum albumin (BSA), suggesting mechanisms through which they may exert cytotoxic effects on cancer cells. For instance, derivatives were tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma), showing significant inhibitory effects .
Synthesis and Structural Investigations
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The structural elucidation is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the integrity of the synthesized compounds .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of triazole derivatives to various biological targets. These studies help identify potential lead compounds for drug development by simulating how these molecules interact with enzymes or receptors involved in disease pathology .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Chlorination Patterns
- N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (N42FTA): This analog () features a single chlorine on the benzyl group and a 2-furyl substituent on the triazole.
Methyl Substitution
- N-(3-(((2,6-Dichloro-3-methylphenyl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine (): Incorporates a methyl group at the 3-position of the phenyl ring and a sulfonyl (-SO₂-) linkage instead of sulfanyl (-S-). The sulfonyl group increases polarity (PSA: 122.14) and may improve solubility, while the methyl group introduces steric effects that could influence enzyme interactions .
Triazole Ring Modifications
Trifluoromethyl Substitution
- 3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine (RK394657; ): Replaces the 5-amine with a trifluoromethyl group. This substitution significantly increases lipophilicity (molecular weight: 343.15 , vs. 274.03 for the target compound) and may enhance blood-brain barrier penetration or metabolic stability. Such derivatives are often explored in agrochemical or pharmaceutical contexts .
Sulfanyl vs. Sulfonyl Linkages
Physicochemical Properties
- Lipophilicity (LogP) : The trifluoromethyl-substituted RK394657 likely has a higher LogP than the target compound due to the hydrophobic CF₃ group. Sulfonyl analogs () exhibit lower LogP values (e.g., 3.54) compared to sulfanyl derivatives, aligning with their increased polarity .
- Molecular Weight : The target compound’s lower molecular weight (274.03) may favor better bioavailability compared to bulkier analogs like RK394657 (343.15) .
Biological Activity
3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula CHClNS, this compound contains a triazole ring, which is known for its diverse pharmacological properties including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on recent studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | CHClNS |
| Molecular Weight | 275.158 g/mol |
| Melting Point | 124 °C |
| CAS Number | 261928-97-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety allows for significant interactions with enzymes and receptors, potentially inhibiting their activity. The compound may exert its effects through:
- Enzyme Inhibition : Binding to active or allosteric sites on enzymes.
- Signal Transduction Modulation : Affecting pathways involved in cellular signaling and metabolism.
Antifungal Activity
Research indicates that compounds containing the triazole scaffold exhibit potent antifungal properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various fungal pathogens. The unique dichlorobenzyl substitution in this compound may enhance its antifungal potency compared to other triazole derivatives.
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against several bacterial strains. Studies have demonstrated that similar triazole compounds possess significant activity against both drug-sensitive and drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Pseudomonas aeruginosa | 0.500 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds similar to this compound have been tested for their antiproliferative effects on various cancer cell lines. For example:
- A375 (human malignant melanoma) : Significant inhibition of cell viability was observed at concentrations as low as 10 µM.
Cell Viability Results :
| Concentration (µM) | Viability (%) |
|---|---|
| 10 | 90.31 |
| 30 | 85.37 |
Case Studies
- Antibacterial Evaluation : A study published in Medicinal Chemistry evaluated a series of triazole derivatives for their antibacterial properties against resistant strains. The compound demonstrated MIC values comparable to established antibiotics like vancomycin.
- Anticancer Screening : Another research article focused on the antiproliferative effects of triazole derivatives on melanoma cells showed that the tested compounds reduced cell viability significantly at micromolar concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as thiourea derivatives and halogenated benzyl intermediates. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfur atom .
- Catalysts : Copper(I) iodide or palladium catalysts improve coupling efficiency in thioether formation .
- Temperature control : Reactions are conducted at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization ensures >95% purity .
- Data Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | DMF | 70–85% |
| Catalyst | CuI (5 mol%) | 80–90% |
| Reaction Temperature | 70°C | 75–82% |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the triazole ring (δ 7.8–8.2 ppm for NH) and dichlorobenzyl substituents (δ 7.3–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 343.15) .
- Infrared (IR) Spectroscopy : Stretching vibrations for S–C (650–750 cm) and N–H (3300–3500 cm) confirm functional groups .
Q. What structural features influence its chemical reactivity?
- Methodological Answer :
- The triazole ring enables hydrogen bonding and π-π stacking, critical for biological interactions .
- The 2,6-dichlorobenzyl group enhances lipophilicity (logP ~2.8), impacting solubility and membrane permeability .
- The sulfanyl bridge (–S–) is susceptible to oxidation, forming sulfoxides under HO/acidic conditions .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in the dichlorobenzyl group) by analyzing peak splitting at −40°C to 25°C .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and correlates H–C couplings .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts (<1 ppm deviation from experimental data) .
Q. What strategies improve regioselectivity in substitution reactions at the triazole ring?
- Methodological Answer :
- Directing Groups : Introducing electron-withdrawing groups (e.g., –NO) at C5 of the triazole directs electrophilic substitution to C3 .
- Metal-Mediated Coupling : Pd-catalyzed Suzuki reactions selectively functionalize the dichlorobenzyl group without triazole ring interference .
- Data Table :
| Reaction Type | Regioselectivity Control | Yield |
|---|---|---|
| Electrophilic Aromatic Substitution | –NO at C5 | 65% |
| Suzuki Coupling | Pd(OAc), KCO | 78% |
Q. How can computational modeling predict biological target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens against kinases (e.g., EGFR) using the triazole NH as a hydrogen bond donor .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .
- QSAR Models : Correlate logP and polar surface area (PSA <90 Ų) with antimicrobial IC values .
Q. What experimental designs validate biological activity in complex matrices (e.g., serum)?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Dose-dependent inhibition of CYP450 isoforms (IC 10–50 μM) measured via fluorometric assays .
- Cell Viability : MTT assays in cancer lines (e.g., HeLa) with EC values adjusted for serum protein binding .
- In Vivo Models : Pharmacokinetic studies in rodents (t ~4.5 h) using HPLC-MS for quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
